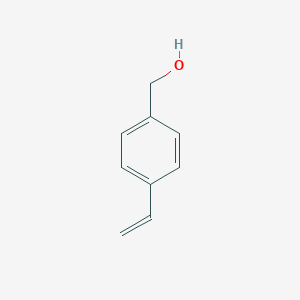

(4-乙烯基苯基)甲醇

描述

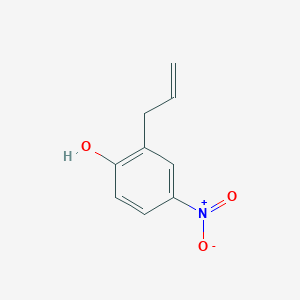

(4-Vinylphenyl)methanol is a chemical compound that is part of a broader class of organic molecules where a vinyl group is attached to a phenyl ring which is further connected to a methanol moiety. This structure is significant in various chemical reactions and is often used as an intermediate in the synthesis of more complex molecules, including polymers and liquid crystal compounds.

Synthesis Analysis

The synthesis of compounds related to (4-Vinylphenyl)methanol involves multiple steps, including Grignard reactions, dehydration, hydrogenation, and Wittig reactions, among others. For instance, trans-4-(4'-methylphenyl)cyclohexylmethanol, a compound with a similar structure, was synthesized using a sequence of reactions starting from 1-bromo-4-methylbenzene, indicating the complexity and versatility of synthetic routes for such molecules . An improved synthesis method for a related compound, (4-ethenylphenyl)diphenyl methanol, has also been reported, which is used in the preparation of trityl functionalized polystyrene resins .

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Vinylphenyl)methanol has been studied using various spectroscopic methods and quantum-chemical calculations. For example, the structure of the phenyl vinyl ether–methanol complex was investigated to understand the noncovalent interactions, revealing a preference for hydrogen bonding over π-docking motifs . Additionally, the structure and reactivity of vinylcyclopropane radical cations, which are structurally related to (4-Vinylphenyl)methanol, were probed using ab initio calculations, showing the presence of two minima with Cs symmetry .

Chemical Reactions Analysis

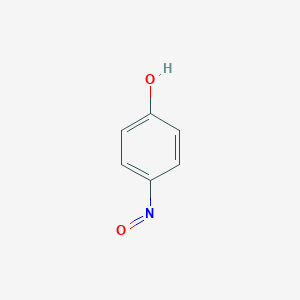

Chemical reactions involving (4-Vinylphenyl)methanol derivatives are diverse. The electron-transfer photochemistry of vinylcyclopropane derivatives leads to ring-opened products through nucleophilic attack, demonstrating the reactivity of such compounds under radical cationic conditions . Moreover, the anodic oxidation of 4-phenylphenol in methanol results in the formation of methoxy-phenylcyclohexadienones, highlighting the potential for carbon-carbon bond-forming reactions .

Physical and Chemical Properties Analysis

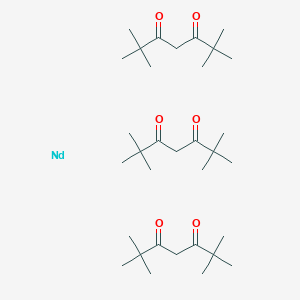

The physical and chemical properties of (4-Vinylphenyl)methanol and its derivatives are influenced by the functional groups present in the molecule. For instance, the catalytic properties of 4-vinylpyridine-methyl vinyl ketone copolymer complexes, which contain structural elements similar to (4-Vinylphenyl)methanol, are affected by the content of coordination bonds to rhodium, impacting both reactivity and thermal stability . These properties are crucial for their application in catalysis, such as in the methanol carbonylation to produce acetic acid .

科学研究应用

有机合成中的阳极氧化:在甲醇中对4-苯基苯酚进行阳极氧化可产生特定的环己二烯酮,突出了(4-乙烯基苯基)甲醇衍生物在有机合成过程中的作用(Swenton et al., 1993)。

酯化反应中的催化作用:磁性乙烯基硼酸微粒表现出高效作为固体酸催化剂用于甲醇和丙酸的酯化反应,表明在催化中存在潜在应用(Kara & Erdem, 2016)。

对生物膜中脂质动态的影响:对甲醇对生物和合成膜中脂质动态的影响的研究揭示了对涉及跨膜蛋白/肽的研究具有重要意义,其中可能涉及(4-乙烯基苯基)甲醇衍生物(Nguyen et al., 2019)。

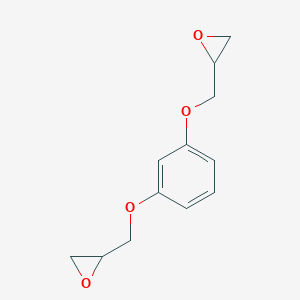

乙烯硅烷的合成:在苯酚和甲醇作为亲核试剂的情况下,通过金(I)催化的硅-科普重排合成乙烯硅烷突出了(4-乙烯基苯基)甲醇在有机合成中的多功能性(Horino, Luzung, & Toste, 2006)。

催化反应中的氢捐体:甲醇作为各种金属配合物(如钌和铑)催化的反应中的氢捐体的作用,表明(4-乙烯基苯基)甲醇在催化过程中的潜力(Smith & Maitlis, 1985)。

肽酰基合成中的硫醇保护基:新型三(4-偶氮基苯基)甲醇展示了作为肽酰基合成中多功能硫醇保护基的潜力,显示了在材料化学应用中的多功能性(Qiu et al., 2023)。

聚合和大分子单体合成:从ω-(对-乙烯基苯基)烷醇,包括(4-乙烯基苯基)甲醇,引发的乙烯氧化物的阴离子聚合导致聚乙烯氧化物大分子单体的合成,表明其在聚合化学中的作用(Shen et al., 2003)。

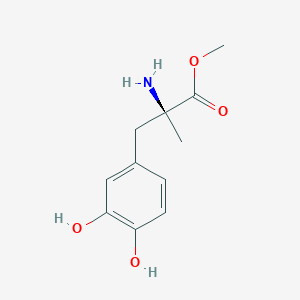

对映选择性有机合成:手性2-氮杂-3-甲醇用作对映选择性乙烯基迈克尔加成反应的有机催化剂,强调了(4-乙烯基苯基)甲醇在立体选择性合成中的实用性(Lu et al., 2008)。

纳米材料合成和催化:聚(2-乙烯基吡啶)-嵌段-聚(2-(4-乙烯基苯基)吡啶)共聚物形成胶束,促进双金属纳米催化剂的形成,展示了(4-乙烯基苯基)甲醇衍生物在材料科学应用中的应用(Changez et al., 2013)。

安全和危害

The safety information for (4-Vinylphenyl)methanol indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

属性

IUPAC Name |

(4-ethenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-3-5-9(7-10)6-4-8/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLECMSNCZUMKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370612 | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Vinylphenyl)methanol | |

CAS RN |

1074-61-9 | |

| Record name | 4-Vinylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Vinylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-VINYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BHO7I62RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。